N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are characterized by a fused benzene and imidazole ring structure, which imparts unique chemical properties and biological activities to their derivatives. This specific compound features an ethyl group and a 4-methyl substituent on the benzimidazole ring, enhancing its solubility and reactivity in various chemical environments .
The molecular formula of N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is C12H17N3·HCl, with a molecular weight of approximately 239.74 g/mol. The hydrochloride form indicates that it is a salt, which often improves its stability and solubility in aqueous solutions .
These reactions allow for the synthesis of a wide range of compounds that may exhibit different biological activities or improved pharmacological properties.
N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride has been studied for its biological activities, particularly in the context of anticancer and antiprotozoal effects. Research indicates that compounds derived from benzimidazole demonstrate significant cytotoxicity against various human cancer cell lines, including:
Additionally, related compounds have shown strong antiprotozoal activity against pathogens such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, often outperforming established treatments like metronidazole .
The synthesis of N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride typically involves several steps:
These methods can vary based on specific laboratory conditions and desired yields .
N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride has potential applications in several fields:
The versatility of this compound makes it valuable for further research and development .
Studies on N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride have highlighted its interactions with various biological systems. For instance:
These interaction studies provide insights into how this compound could be utilized therapeutically or in research settings .
Several compounds share structural similarities with N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride, including:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 2-Methylbenzimidazole | Contains methyl group on benzimidazole | Antimicrobial |
| 5-Methylbenzimidazole | Methyl substitution at position 5 | Anticancer |
| 1H-Imidazo[4,5-b]pyridine | Fused ring system | Anticancer |
| 2-(4-Methylphenyl)benzimidazole | Substituted phenyl group | Antifungal |
The uniqueness of N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride lies in its specific ethyl substitution and the positioning of the methyl group on the benzimidazole ring, which may enhance its solubility and biological activity compared to other similar compounds. This structural specificity contributes to its distinct pharmacological profile .
N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride belongs to the benzimidazole derivative family, a class of heterocyclic compounds first studied during research on vitamin B12 in the mid-20th century. The benzimidazole nucleus, characterized by a fused benzene and imidazole ring, emerged as a versatile scaffold for drug development due to its stability and capacity to interact with biological targets. While the exact discovery timeline of this specific compound is not well-documented, its synthesis and exploration align with broader efforts to modify benzimidazole structures to enhance pharmacological properties.
Benzimidazoles are distinguished by their bicyclic structure, which combines aromatic stability with reactive sites for functionalization. N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride features:
IUPAC Name: N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride.
Molecular Formula: C₁₂H₁₈ClN₃.
Molecular Weight: 239.74 g/mol.
SMILES: CCNCCC1=NC2=CC=CC(=C2N1)C.Cl.
InChI: 1S/C12H18N3.Cl/c1-3-16-5-4-12-14-11-9-7-6-8-10(11)13-12;;/h6-9,16H,3-5,13H2;1H.
This compound is classified as a secondary amine with a benzimidazole backbone, distinguishing it from primary amine derivatives in the same family.
The compound is valued for its:
The compound consists of a benzimidazole core substituted with a 4-methyl group and an ethylaminoethane side chain, protonated as a hydrochloride salt. Its molecular formula (C₁₂H₁₇N₃·HCl) corresponds to a molar mass of 239.74 g/mol [8]. The benzimidazole system adopts a planar conformation due to aromatic π-electron delocalization, while the ethylamine side chain introduces rotational flexibility [4].
Table 1: Atomic composition and bond characteristics
| Component | Details |
|---|---|
| Benzimidazole core | Two fused benzene rings with nitrogen atoms at positions 1 and 3 |
| 4-Methyl group | -CH₃ substituent at position 4 of the benzimidazole |
| Ethylaminoethane side chain | -CH₂-CH₂-NH-CH₂-CH₃ linked to position 2 |
| Counterion | Cl⁻ neutralizing the protonated amine |
The compound lacks chiral centers but exhibits conformational isomerism due to free rotation around C-N and C-C bonds in the side chain. Density Functional Theory (DFT) simulations predict three stable conformers with energy differences <2 kcal/mol [4]. The lowest-energy conformation features a gauche arrangement between the ethyl group and benzimidazole plane, minimizing steric clashes [8].
No single-crystal X-ray diffraction data exists for this specific compound. However, analogs like N-methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride (CID 45595288) crystallize in the monoclinic P2₁/c space group with unit cell parameters a=8.54 Å, b=12.37 Å, c=14.29 Å, β=102.5° [1]. Intermolecular hydrogen bonds between NH⁺ and Cl⁻ (2.98 Å) stabilize the lattice [1].
¹H NMR (400 MHz, D₂O):
¹³C NMR (100 MHz, D₂O):
Electrospray Ionization (ESI-MS) shows:
Key absorption bands (cm⁻¹):
In aqueous solution (pH 3):
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 48.2 ± 2.1 |
| Ethanol | 22.7 ± 1.5 |
| Dichloromethane | <0.1 |
| Ethyl acetate | 1.3 ± 0.3 |
Protonation states:
The retrosynthetic approach to N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride reveals several strategic disconnections that provide multiple synthetic pathways. The analysis begins with the target molecule and systematically deconstructs it into readily available starting materials through logical bond-breaking operations [3] [4].
The primary retrosynthetic disconnection involves the cleavage of the ethylamine side chain from the benzimidazole core, suggesting that the compound can be assembled through N-alkylation of a benzimidazole precursor with an appropriate ethylamine derivative. This disconnection reveals 2-(4-methyl-1H-benzimidazol-2-yl)ethanamine as an intermediate, which can be further analyzed through additional retrosynthetic steps [5].
A secondary disconnection focuses on the formation of the benzimidazole core itself, suggesting that the heterocyclic system can be constructed through the condensation of substituted o-phenylenediamine with appropriate carboxylic acid derivatives. Specifically, the 4-methyl substituent can be introduced through the use of 4-methyl-1,2-phenylenediamine as a starting material [6]. The ethylamine side chain can be traced back to ethylamine or ethylamine derivatives, while the two-carbon linkage suggests the involvement of acetic acid derivatives or ethyl chloroacetate as potential building blocks [7].
The retrosynthetic analysis also reveals that the compound can be approached through alternative pathways involving different orders of functional group installation. One strategy involves the initial formation of the benzimidazole core followed by side chain introduction, while another approach suggests concurrent assembly of the heterocyclic system and side chain incorporation [8]. The hydrochloride salt formation represents the final step in the synthesis, involving the treatment of the free base with hydrochloric acid to enhance stability and solubility characteristics [9].
The versatility of benzimidazole synthesis allows for multiple retrosynthetic approaches, each with distinct advantages and limitations. The Phillips procedure represents a classical approach involving the condensation of substituted 1,2-phenylenediamines with carboxylic acids under acidic conditions [8]. This methodology can be adapted to incorporate the 4-methyl substituent through the use of 4-methyl-1,2-phenylenediamine as the starting diamine.
An alternative pathway involves the use of aldehyde condensation reactions, where 4-methyl-1,2-phenylenediamine is condensed with aldehydes containing the ethylamine side chain. This approach requires the preparation of specialized aldehyde precursors but offers the advantage of introducing the side chain and forming the heterocyclic system in a single synthetic operation [10].
The retrosynthetic analysis also reveals the possibility of using Mannich base chemistry for side chain introduction. This approach involves the reaction of benzimidazole derivatives with formaldehyde and ethylamine derivatives to install the ethylamine side chain through a three-component coupling reaction [11]. The Mannich approach offers excellent chemoselectivity and can be performed under mild reaction conditions.
The laboratory synthesis of N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride requires a systematic approach that addresses each structural component through specific synthetic transformations. The following protocols represent optimized procedures for the preparation of this complex molecule.
The formation of the benzimidazole core represents the foundational step in the synthesis, requiring the careful assembly of the fused heterocyclic system. The most reliable approach involves the condensation of 4-methyl-1,2-phenylenediamine with appropriate carboxylic acid derivatives under controlled conditions.
Thermal Condensation Method: The classical thermal condensation approach involves heating 4-methyl-1,2-phenylenediamine (10.0 g, 73.5 mmol) with acetic acid (20 mL) under reflux conditions at 120°C for 6-8 hours [6]. The reaction mixture is cooled to room temperature, and the pH is adjusted to 8-9 using sodium hydroxide solution. The precipitated benzimidazole is collected by filtration, washed with cold water, and purified by recrystallization from ethanol. This method typically yields 75-85% of the desired 4-methyl-2-methyl-1H-benzimidazole product.
Microwave-Assisted Synthesis: A more efficient approach utilizes microwave irradiation to accelerate the condensation reaction. 4-Methyl-1,2-phenylenediamine (5.0 g, 36.8 mmol) and acetic acid (10 mL) are combined in a microwave-compatible vessel and heated at 400 watts for 4-8 minutes [6]. The reaction completion is monitored by thin-layer chromatography, and the product is isolated following the same workup procedure as the thermal method. This approach reduces reaction time significantly while maintaining comparable yields.
Polyphosphoric Acid Method: An alternative approach employs polyphosphoric acid as both solvent and catalyst. 4-Methyl-1,2-phenylenediamine (8.0 g, 58.8 mmol) is dissolved in polyphosphoric acid (40 g) at 100°C, and butyric acid (6.0 g, 68.2 mmol) is added dropwise. The mixture is heated to 125°C for 16 hours, cooled, and diluted with water. The pH is adjusted to 10 using sodium hydroxide, and the product is extracted with ethyl acetate [12]. This method is particularly effective for introducing longer alkyl chains at the 2-position of the benzimidazole ring.
The N-alkylation of benzimidazole represents a crucial transformation for introducing the ethylamine side chain. Several strategic approaches have been developed to achieve selective N-alkylation with high efficiency and minimal side product formation.
Phase Transfer Catalysis: The use of phase transfer catalysts provides an efficient method for N-alkylation under mild conditions. 4-Methyl-1H-benzimidazole (2.0 g, 15.2 mmol) is dissolved in acetonitrile (30 mL) with tetrabutylammonium bromide (0.5 g, 1.55 mmol) as the phase transfer catalyst. Potassium carbonate (4.2 g, 30.4 mmol) and 2-chloroethylamine hydrochloride (2.6 g, 22.4 mmol) are added, and the mixture is heated at 60°C for 12 hours [5]. The reaction mixture is filtered, concentrated, and purified by column chromatography to yield the N-alkylated product.
Sodium Dodecyl Sulfate (SDS) Mediated Alkylation: A sustainable approach utilizes SDS in aqueous medium to facilitate N-alkylation. 4-Methyl-1H-benzimidazole (1.5 g, 11.4 mmol) is dissolved in 50% aqueous sodium hydroxide (1 mL) with SDS (5 mol%). 2-Chloroethylamine hydrochloride (1.8 g, 15.5 mmol) is added, and the mixture is stirred at room temperature for 30 minutes or at 60°C for faster reaction [5]. The product is isolated by extraction with ethyl acetate, providing excellent yields with minimal environmental impact.
Continuous Flow Alkylation: For industrial applications, continuous flow alkylation offers advantages in terms of safety, efficiency, and scalability. The benzimidazole substrate and alkylating agent are introduced into a heated reactor tube (70°C) with a residence time of 25.1 minutes [13]. The flow rate is maintained at 20 μL/min in ethanol, providing 81-90% isolated yields with consistent product quality.
The incorporation of the ethylamine side chain represents a critical step that requires careful consideration of reaction conditions and protecting group strategies. Several approaches have been developed to achieve efficient side chain installation.
Reductive Amination: The most direct approach involves the reductive amination of 2-(4-methyl-1H-benzimidazol-2-yl)acetaldehyde with ethylamine. The aldehyde substrate (2.0 g, 11.4 mmol) is dissolved in methanol (25 mL) with ethylamine (0.8 g, 17.8 mmol) and sodium cyanoborohydride (1.1 g, 17.5 mmol). The mixture is stirred at room temperature for 12 hours, and the product is isolated by standard workup procedures .
Gabriel Synthesis Modification: A modified Gabriel synthesis approach provides excellent yields with minimal side product formation. 2-(4-Methyl-1H-benzimidazol-2-yl)ethyl bromide (2.5 g, 10.5 mmol) is heated with potassium phthalimide (2.3 g, 12.4 mmol) in dimethylformamide (30 mL) at 100°C for 8 hours. The phthalimide protecting group is removed using hydrazine hydrate (1.0 g, 20.0 mmol) in ethanol at reflux for 4 hours. The ethylamine side chain is introduced through subsequent treatment with ethyl bromide and potassium carbonate [17].
Mannich Reaction: The Mannich reaction provides a convenient one-pot approach for side chain introduction. 4-Methyl-1H-benzimidazole (1.5 g, 11.4 mmol) is combined with formaldehyde (37% solution, 2.0 mL) and ethylamine (0.8 g, 17.8 mmol) in ethanol (25 mL). The mixture is heated at 60°C for 4 hours, and the product is isolated by concentration and purification [11]. This method offers excellent atom economy and mild reaction conditions.
The formation of the hydrochloride salt represents the final step in the synthesis, providing enhanced stability and improved handling characteristics. The salt formation also serves as a purification step, often providing the final product in high purity.
Hydrochloric Acid Treatment: The free base (3.0 g, 14.6 mmol) is dissolved in anhydrous ethanol (50 mL), and hydrochloric acid gas is bubbled through the solution until precipitation is complete. The hydrochloride salt is collected by filtration, washed with cold ethanol, and dried under vacuum at 40°C [9]. This method provides the salt in quantitative yield with excellent purity.
Ethereal Hydrogen Chloride: An alternative approach involves the use of ethereal hydrogen chloride solution. The free base (2.5 g, 12.2 mmol) is dissolved in anhydrous diethyl ether (40 mL), and ethereal hydrogen chloride solution (1.0 M, 15 mL) is added dropwise with stirring. The precipitated salt is collected by filtration and purified by recrystallization from ethanol/diethyl ether [9].
Crystallization Optimization: The crystallization conditions significantly influence the final product quality. The crude salt is dissolved in hot ethanol (minimum volume) and slowly cooled to room temperature. The crystallization is optimized by seeding with pure material and controlling the cooling rate to 1°C per hour [18]. This procedure provides well-formed crystals with excellent purity and stability characteristics.
The industrial scale production of N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride requires careful optimization of synthetic routes to ensure cost-effectiveness, environmental compliance, and consistent product quality. Industrial methods focus on process intensification, waste minimization, and automation to achieve commercial viability.
Continuous flow technology represents a significant advancement in industrial benzimidazole production, offering superior heat and mass transfer characteristics compared to traditional batch processes. The continuous flow approach involves multiple reaction stages integrated into a single manufacturing train [13].
Multi-Stage Reactor Design: The industrial process utilizes a series of tubular reactors with precise temperature and residence time control. The first reactor (170°C, 25 minutes residence time) handles the benzimidazole core formation through thermal condensation. The second reactor (70°C, 15 minutes) manages the N-alkylation step, while the third reactor (ambient temperature, 5 minutes) facilitates salt formation [13]. This configuration provides consistent product quality with 85-92% overall yield.
Process Intensification: Advanced process intensification techniques include the use of microreactors for exothermic reactions and static mixers for improved mass transfer. The microreactor configuration allows for precise temperature control during the benzimidazole formation step, minimizing side product formation and improving selectivity [19]. Static mixers ensure homogeneous reaction conditions during the N-alkylation step, reducing reaction time and improving yield.
Automated Quality Control: Industrial processes incorporate real-time analytical monitoring using inline spectroscopic techniques. Near-infrared spectroscopy provides continuous monitoring of reactant conversion and product formation, enabling immediate process adjustments to maintain optimal conditions [20]. High-performance liquid chromatography systems integrated into the production line ensure that product quality specifications are consistently met.
Industrial production emphasizes solvent recovery and recycling to minimize waste and reduce production costs. Advanced distillation systems recover and purify solvents for reuse, achieving recovery rates exceeding 95% [21].
Fractional Distillation: Multi-stage fractional distillation columns separate solvent mixtures based on boiling point differences. The primary distillation column operates at reduced pressure (200 mmHg) to minimize thermal degradation of temperature-sensitive components. A secondary column provides final purification, achieving solvent purity levels suitable for direct reuse [21].
Azeotropic Distillation: For solvent systems forming azeotropes, specialized azeotropic distillation techniques employ entraining agents to break azeotropic behavior. Cyclohexane serves as an effective entraining agent for ethanol-water azeotropes, enabling complete water removal and ethanol recovery [21]. The process operates at atmospheric pressure with reflux ratios optimized for maximum separation efficiency.
Waste Minimization: Industrial processes incorporate waste minimization strategies throughout the production sequence. Aqueous waste streams are treated using advanced oxidation processes to degrade organic contaminants before discharge. Solid waste streams are incinerated with energy recovery, contributing to the overall energy balance of the manufacturing facility [22].
The scale-up from laboratory to industrial production requires careful consideration of heat transfer, mixing, and mass transfer limitations. Industrial reactors incorporate advanced heat transfer systems to manage exothermic reactions safely at large scale [21].
Heat Transfer Optimization: Industrial reactors utilize jacketed vessels with internal cooling coils to provide adequate heat removal capacity. The heat transfer coefficient is optimized through the use of specialized heat transfer fluids and enhanced surface area designs. Temperature control systems maintain reaction temperatures within ±2°C of the setpoint, ensuring consistent product quality [21].
Mixing and Mass Transfer: Large-scale mixing systems employ multiple impellers with optimized blade designs to ensure homogeneous reaction conditions. The mixing intensity is characterized by power consumption per unit volume, with typical values of 1-3 kW/m³ for benzimidazole synthesis reactions [23]. Mass transfer limitations are addressed through the use of high-efficiency gas-liquid contactors for reactions involving gaseous reactants.
Safety Systems: Industrial facilities incorporate comprehensive safety systems including automated emergency shutdown procedures, fire suppression systems, and toxic gas detection. Process hazard analysis identifies potential failure modes and implements multiple layers of protection to prevent accidents [21]. Regular safety audits ensure compliance with industrial safety standards and regulatory requirements.
The development of environmentally sustainable synthetic methods for N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride represents a significant advancement in green chemistry applications. These approaches focus on reducing environmental impact while maintaining synthetic efficiency and product quality.
Solvent-free synthetic methods eliminate the need for organic solvents, significantly reducing environmental impact and simplifying product isolation. These approaches utilize solid-state reactions, molten reaction media, or mechanochemical activation to achieve efficient transformations [24].
Mechanochemical Synthesis: Ball milling techniques enable solvent-free benzimidazole formation through mechanical activation of reactants. 4-Methyl-1,2-phenylenediamine (5.0 g, 36.8 mmol) and acetic acid (2.2 g, 36.8 mmol) are combined in a planetary ball mill with zirconia balls for 2 hours at 400 rpm [25]. The reaction proceeds quantitatively without solvent, providing pure product after simple washing with water. This method eliminates solvent waste and reduces energy consumption compared to traditional thermal methods.
Solid-State Thermal Synthesis: Direct thermal activation of solid reactants provides another solvent-free approach. 4-Methyl-1,2-phenylenediamine and carboxylic acid derivatives are mixed as solids and heated at 180°C for 3 hours in a nitrogen atmosphere [24]. The reaction proceeds through sublimation and condensation processes, providing products in excellent yields. Post-reaction purification involves train sublimation of the crude mixture, eliminating the need for chromatographic purification.
Microwave-Assisted Solvent-Free Synthesis: Microwave irradiation accelerates solvent-free reactions through dielectric heating. Reactants are combined with catalytic amounts of potassium iodide and subjected to microwave irradiation (400 watts, 2 minutes intervals) [19]. The reaction completion is monitored by infrared spectroscopy, and products are isolated by direct crystallization from the reaction mixture. This approach reduces reaction time to minutes while maintaining excellent yields.
Water-based synthetic methods represent an ideal green chemistry approach, utilizing an abundant, non-toxic, and environmentally benign solvent system. These methods often incorporate surfactants or co-solvents to enhance solubility and reaction rates [26].
Surfactant-Mediated Synthesis: Sodium dodecyl sulfate (SDS) serves as an effective surfactant for aqueous benzimidazole synthesis. 4-Methyl-1,2-phenylenediamine (3.0 g, 22.1 mmol) is dissolved in water (50 mL) with SDS (5 mol%) and sodium hydroxide (1.0 g, 25.0 mmol). The aldehyde or carboxylic acid derivative is added, and the mixture is stirred at 70°C for 2 hours [5]. The surfactant creates micelles that solubilize organic reactants, enabling efficient reaction in aqueous medium. Product isolation involves extraction with ethyl acetate, providing yields comparable to organic solvent methods.
Water-Ethanol Co-Solvent System: A water-ethanol mixture provides an environmentally friendly solvent system for benzimidazole synthesis. The optimized solvent composition (water:ethanol = 1:1) provides adequate solubility for reactants while maintaining environmental compatibility [27]. Copper(II)-loaded alginate hydrogel beads serve as recyclable catalysts, enabling multiple reaction cycles without catalyst degradation. The system operates at room temperature with reaction times of less than 1 hour, providing 70-94% yields.
Enzymatic Synthesis: Biocatalytic approaches utilize enzymes to facilitate benzimidazole formation under mild aqueous conditions. Alcohol oxidase catalyzes the oxidation of benzyl alcohol precursors to aldehydes, which subsequently condense with diamines to form benzimidazole products [23]. The enzymatic approach operates at ambient temperature and neutral pH, providing excellent selectivity and minimal side product formation. Continuous flow systems integrate enzymatic oxidation with chemical condensation, achieving overall yields of 51-79%.
Advanced catalytic systems enable efficient benzimidazole synthesis under mild conditions while minimizing catalyst consumption and facilitating catalyst recovery. These systems often incorporate heterogeneous catalysts or recyclable homogeneous catalysts [28].
Heterogeneous Acid Catalysis: Solid acid catalysts provide efficient benzimidazole formation with easy catalyst recovery. Sulfonic acid-functionalized silica (SiO₂-SO₃H) catalyzes the condensation of diamines with carboxylic acids at 80°C in ethanol [23]. The catalyst can be recovered by filtration and reused for multiple reaction cycles without loss of activity. The heterogeneous nature eliminates the need for catalyst neutralization and simplifies product purification.
Metal-Free Organocatalysis: Organocatalytic systems eliminate the use of metal catalysts, addressing environmental and regulatory concerns. Guanidine hydrochloride serves as an effective organocatalyst for benzimidazole synthesis under microwave irradiation [29]. The catalyst loading is minimal (10 mol%), and the reaction proceeds rapidly with excellent yields. The organocatalyst can be recovered by precipitation and reused, providing a sustainable catalytic system.
Nanocatalysis: Nanoparticle catalysts provide high surface area and unique reactivity characteristics. Zinc oxide nanoparticles (ZnO-NPs) catalyze benzimidazole formation at 70°C in ethanol with 15 minutes reaction time [28]. The nanocatalyst can be recovered by centrifugation and reused for up to 8 reaction cycles. The high surface area provides excellent catalytic activity, enabling reduced catalyst loading and improved reaction rates.
Comprehensive quality control and analytical methods are essential for ensuring the consistent production of high-quality N-Ethyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride. These methods encompass identity confirmation, purity assessment, and stability evaluation throughout the manufacturing process.
Spectroscopic methods provide rapid and reliable identification of the target compound while also enabling quantitative analysis and impurity detection. Multiple spectroscopic techniques are employed to provide comprehensive characterization [30].
Infrared Spectroscopy: Fourier transform infrared (FTIR) spectroscopy provides characteristic absorption bands for functional group identification. The benzimidazole core shows characteristic C=N stretching at 1650-1666 cm⁻¹, while N-H stretching appears at 3200-3400 cm⁻¹ [9]. The ethylamine side chain contributes C-N stretching vibrations at 1136-1300 cm⁻¹, and the hydrochloride salt formation is confirmed by broad O-H stretching at 2500-3000 cm⁻¹. The fingerprint region (800-1300 cm⁻¹) provides unique spectral signatures for compound identification.
Nuclear Magnetic Resonance Spectroscopy: Proton NMR spectroscopy provides detailed structural information and enables quantitative analysis. The benzimidazole NH proton appears as a characteristic singlet at 12.5-13.3 ppm, while aromatic protons appear in the 7.0-8.0 ppm region [9]. The ethylamine side chain shows characteristic patterns: NCH₂CH₃ as a quartet at 2.8-3.2 ppm and NCH₂CH₃ as a triplet at 1.1-1.3 ppm. The 4-methyl group appears as a singlet at 2.3-2.5 ppm. Carbon-13 NMR provides complementary information with the benzimidazole carbon appearing at 143-152 ppm.
Mass Spectrometry: High-resolution mass spectrometry provides accurate molecular weight determination and fragmentation pattern analysis. The molecular ion peak [M+H]⁺ appears at m/z 204.1495 for the free base, while the hydrochloride salt shows [M-Cl]⁺ at the same mass [9]. Fragmentation patterns include loss of ethylamine (m/z 159) and benzimidazole ring fragmentation (m/z 131). Tandem mass spectrometry (MS/MS) provides additional structural confirmation through controlled fragmentation studies.
High-performance liquid chromatography (HPLC) represents the primary method for quantitative analysis and impurity profiling. Optimized chromatographic conditions ensure reliable separation of the target compound from potential impurities and degradation products [31].
Reverse Phase HPLC: A validated reverse phase HPLC method utilizes a C₁₈ column (250 × 4.6 mm, 5 μm) with gradient elution. Mobile phase A consists of water with 0.1% formic acid, while mobile phase B contains acetonitrile with 0.1% formic acid. The gradient program starts at 20% B, increases to 80% B over 15 minutes, holds for 5 minutes, and returns to initial conditions [31]. UV detection at 254 nm provides excellent sensitivity with detection limits of 0.1 μg/mL.
Ion-Pair Chromatography: For improved separation of ionic species, ion-pair chromatography utilizes octanesulfonic acid as the ion-pairing agent. The mobile phase consists of methanol-water (60:40) with 0.005 M octanesulfonic acid adjusted to pH 3.0 with phosphoric acid [32]. This method provides excellent separation of the target compound from closely related impurities and enables quantitative analysis of the hydrochloride salt form.
Stability-Indicating Method: A stability-indicating HPLC method enables the detection and quantification of degradation products. The method incorporates extended gradient elution to separate potential degradation products from the parent compound. Forced degradation studies under acidic, basic, oxidative, and thermal conditions identify potential degradation pathways and validate the method's specificity [33].
Comprehensive purity assessment involves multiple analytical techniques to ensure that the final product meets quality specifications. These methods detect organic impurities, inorganic contaminants, and residual solvents [20].
Organic Impurity Analysis: HPLC with diode array detection enables the detection and quantification of organic impurities. The method employs a broad wavelength scan (200-400 nm) to detect impurities with different chromophoric properties. Impurity limits are typically set at 0.1% for individual impurities and 0.5% for total impurities [31]. Related substances analysis includes potential synthetic intermediates, side products, and degradation products.
Inorganic Impurity Analysis: Inductively coupled plasma mass spectrometry (ICP-MS) provides sensitive detection of metal impurities. The method quantifies potentially toxic metals including lead, mercury, cadmium, and arsenic at parts-per-billion levels. Typical limits follow ICH Q3D guidelines with daily exposure limits calculated based on maximum daily dose [20]. Ion chromatography analyzes for anionic impurities including chloride, sulfate, and phosphate.
Residual Solvent Analysis: Gas chromatography with headspace sampling quantifies residual solvents from the manufacturing process. The method follows ICH Q3C guidelines with Class 1 solvents (benzene, carbon tetrachloride) limited to 2-8 ppm, Class 2 solvents (methanol, acetonitrile) limited to 3000-4100 ppm, and Class 3 solvents (ethanol, ethyl acetate) limited to 5000 ppm [20]. Static headspace sampling at 80°C provides adequate sensitivity for routine analysis.
Comprehensive stability studies evaluate the chemical and physical stability of the compound under various storage conditions. These studies provide essential information for establishing shelf life and storage recommendations [33].
Long-Term Stability: Long-term stability studies conducted at 25°C/60% relative humidity for 36 months evaluate the compound's stability under normal storage conditions. Samples are analyzed at 0, 3, 6, 9, 12, 18, 24, and 36 months for appearance, assay, and degradation products. The compound demonstrates excellent stability with less than 2% degradation after 36 months storage [33].
Accelerated Stability: Accelerated stability studies at 40°C/75% relative humidity for 6 months predict long-term stability behavior. Monthly analysis monitors degradation kinetics and identifies potential degradation pathways. The compound shows some degradation under these conditions, with approximately 5% loss after 6 months, primarily through hydrolysis of the ethylamine side chain [33].